(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
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Overview
Description
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The attachment of a methoxy group to the aromatic ring.
Amidation: The formation of the amide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitrile group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
- (E)-3-[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Uniqueness
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-14-3-6-16(12(8-14)7-13(9-20)17(21)22)23-10-11-1-4-15(19)5-2-11/h1-8H,10H2,(H2,21,22)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXTTXWABZOASM-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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